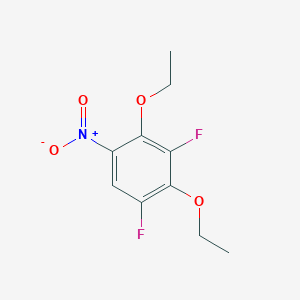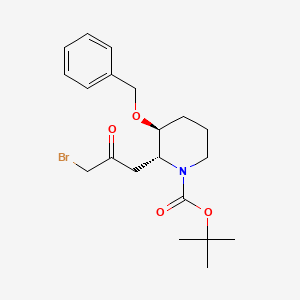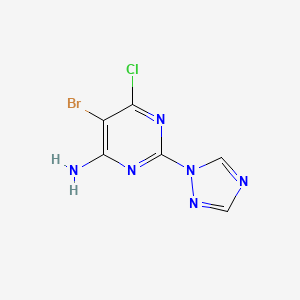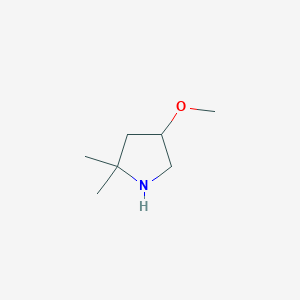![molecular formula C14H8FNO B12988684 5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)
5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H8FNO It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom, a formyl group, and a carbonitrile group
Preparation Methods
The synthesis of 5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl derivative with DMF and POCl3.
Cyanation: The carbonitrile group can be introduced using a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, strong reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile include:
3-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with different substitution pattern.
3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
The uniqueness of 5-Fluoro-3’-formyl-[1,1’-biphenyl]-2-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C14H8FNO |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-fluoro-2-(3-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-13-5-4-12(8-16)14(7-13)11-3-1-2-10(6-11)9-17/h1-7,9H |
InChI Key |
QBTFPODGWNTECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)




![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)







